Home > Products > Screening Compounds P118121 > Estrogen receptor antagonist 5
Estrogen receptor antagonist 5 -

Estrogen receptor antagonist 5

Catalog Number: EVT-12547990
CAS Number:
Molecular Formula: C25H31F3N2O3
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Estrogen receptor antagonist 5 is derived from synthetic modifications of steroidal structures, particularly those related to estradiol. These modifications enhance its binding affinity and antagonistic properties against estrogen receptors. The classification of this compound falls under the category of selective estrogen receptor modulators, which can act as either agonists or antagonists depending on the tissue context.

Synthesis Analysis

Methods and Technical Details

The synthesis of estrogen receptor antagonist 5 typically involves several key steps:

  1. Starting Material: The process often begins with 17β-estradiol as the base molecule.
  2. Modification: A bulky side chain is introduced at the C-7α position through various chemical reactions, such as alkylation or acylation. This modification is crucial for enhancing the antagonist properties.
  3. Purification: Following synthesis, compounds are purified using techniques like chromatography to isolate the desired product from unreacted materials and by-products.
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure and purity.

Research has shown that these synthesized derivatives can effectively bind to estrogen receptors in a manner similar to established antagonists like ICI-182,780, suggesting their potential therapeutic applications in breast cancer treatments .

Molecular Structure Analysis

Structure and Data

Estrogen receptor antagonist 5 features a steroidal backbone modified with a bulky side chain. The molecular structure includes:

  • Steroidal Core: Retains the characteristic four-ring structure typical of estrogens.
  • Functional Groups: Hydroxyl groups at specific positions (C-3 and C-17β) that are critical for receptor binding.
  • Side Chain: The introduced bulky side chain at C-7α enhances steric hindrance, preventing receptor activation.

The molecular formula and weight can vary based on the specific modifications made during synthesis but generally align with the steroid framework.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing estrogen receptor antagonist 5 include:

  1. Alkylation: Introducing alkyl groups to the C-7α position to create steric hindrance.
  2. Acid-Base Reactions: Utilizing acidic conditions to facilitate the formation of hydroxyl groups.
  3. Hydrogen Bonding: The interactions between hydroxyl groups and amino acid residues within the estrogen receptor binding pocket are critical for antagonist activity.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Estrogen receptor antagonist 5 functions by binding to the ligand-binding domain of the estrogen receptor alpha. Upon binding, it induces a conformational change that prevents the recruitment of coactivators necessary for transcriptional activation. This mechanism effectively blocks estrogen-induced signaling pathways that promote cell proliferation in hormone-sensitive cancers.

The specific interactions include:

  • Hydrogen Bonds: Formed between hydroxyl groups on the antagonist and key residues (e.g., Glu353, Arg394) within the receptor's binding pocket.
  • Steric Hindrance: The bulky side chain obstructs the conformational changes required for receptor activation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Estrogen receptor antagonist 5 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like ethanol or DMSO but may have limited solubility in water due to its hydrophobic characteristics.
  • Stability: Generally stable under physiological conditions but may require protection from light and moisture during storage.
  • Melting Point: Varies based on specific modifications but is generally higher than unmodified estrogens due to increased molecular weight from side chains.

Data from studies indicate that these properties influence its bioavailability and efficacy as an anti-cancer agent .

Applications

Scientific Uses

Estrogen receptor antagonist 5 has significant applications in scientific research and clinical settings:

  1. Breast Cancer Treatment: Used as a therapeutic agent for ER-positive breast cancers, helping to inhibit tumor growth by blocking estrogen signaling.
  2. Research Tool: Serves as a model compound in studies investigating estrogen receptor biology and drug development.
  3. Drug Development: Provides insights into designing more effective selective estrogen receptor modulators with improved specificity and reduced side effects.

The ongoing research into this compound continues to reveal its potential benefits in oncology, particularly for patients with hormone-receptor-positive tumors .

Properties

Product Name

Estrogen receptor antagonist 5

IUPAC Name

(1S,3S)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol

Molecular Formula

C25H31F3N2O3

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m0/s1

InChI Key

JMKZMWGLYQTHCM-XDHUDOTRSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)O)[C@@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.